
1-(4-Fluorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Fluorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea, also known as compound 1, is a small molecule inhibitor that has been studied for its potential therapeutic uses. This compound has shown promise in the treatment of various diseases, including cancer and inflammation. In
Scientific Research Applications
Synthesis and Chemical Properties
1-(4-Fluorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is a compound of interest in the field of medicinal chemistry, particularly for its role in synthesizing inhibitors and its involvement in various chemical reactions to derive new compounds with potential biological activities. Its chemical structure allows for diverse reactivity, leading to the synthesis of compounds with varied biological functionalities.
Neuropeptide S Antagonist Activity : A study identified 4-fluorobenzyl urea derivatives as potent antagonists for Neuropeptide S (NPS), highlighting the critical role of the 7-position urea functionality for potent antagonist activity. These findings demonstrate the compound's potential in developing therapeutic agents targeting the NPS system, which is implicated in anxiety, stress, and drug addiction (Yanan Zhang et al., 2008).
Radioisotope Labeling : The synthesis of potent nonpeptide CCR1 antagonists, incorporating 4-[18F]fluorobenzyl units, indicates the compound's utility in developing radio-labeled molecules for imaging and therapeutic purposes. The detailed synthesis approach underscores its potential in creating diagnostic tools or treatments for inflammatory diseases (P. Mäding et al., 2006).
Acetylcholinesterase Inhibitors : Research into flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas has produced compounds assessed for antiacetylcholinesterase activity. This investigation into optimizing spacer length and conformational flexibility demonstrates the compound's relevance in designing new treatments for diseases like Alzheimer's, where acetylcholinesterase inhibitors play a crucial role (J. Vidaluc et al., 1995).
Orexin-1 Receptor Mechanisms in Binge Eating : The compound has been utilized in studying the role of Orexin-1 receptor mechanisms on compulsive food consumption, providing insights into potential pharmacological treatments for binge eating and other eating disorders with a compulsive component. This research highlights its importance in understanding and treating complex behavioral conditions (L. Piccoli et al., 2012).
Synthesis of Chiral Tertiary Carbinamines : Studies on the stereospecific intramolecular electrophilic arylation of lithiated ureas have opened pathways for creating chiral tertiary carbinamines with high enantiomeric purity. This process is significant for synthesizing optically active pharmaceuticals and other biologically active molecules (J. Clayden et al., 2007).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S2/c19-14-3-1-12(2-4-14)9-20-18(23)21-10-15-5-6-16(25-15)17(22)13-7-8-24-11-13/h1-8,11H,9-10H2,(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBXTUTZIAAPFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenethyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2391837.png)

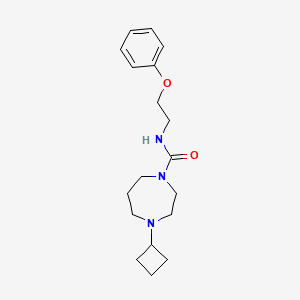
![5-((3-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2391840.png)
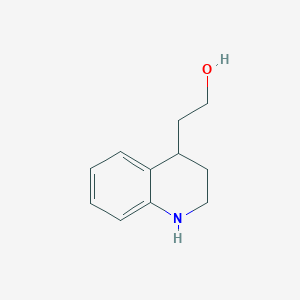
![3-(4-Methoxyphenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2391842.png)
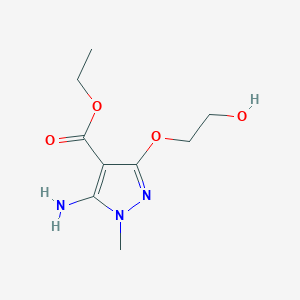
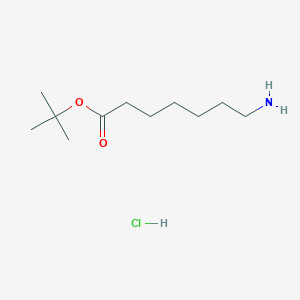
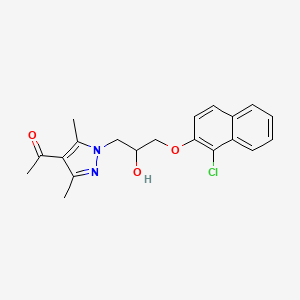
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2391850.png)
![7-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2391852.png)
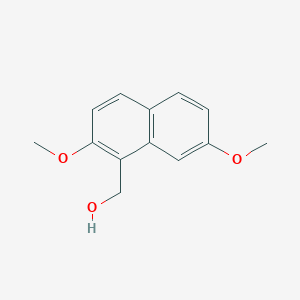

![2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2391857.png)